molecular formula C28H36O5 B3033784 10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid CAS No. 118172-80-8

10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Cat. No. B3033784
CAS RN: 118172-80-8
M. Wt: 452.6 g/mol
InChI Key: MEUCDRGPRSOAHE-UHFFFAOYSA-N
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Description

This compound is a chemical compound . It is also known as (2R,4aS,6aS,12bR,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,12b,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid . It has a molecular weight of 480.6 .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the extraction of the raw material from the plant Tripterygium wilfordii using ethanol. The extract is then concentrated and dissolved in a sodium bicarbonate solution. The solution is filtered and the filtrate is adjusted to a specific pH with hydrochloric acid. The filtrate is then extracted with ethyl acetate, and the extract is evaporated to obtain the crude product. The crude product is dissolved in methanol, filtered through a microporous membrane, and then separated using high-performance liquid chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a molecular formula of C29H36O6 . It contains a picene skeleton, which is a type of polycyclic aromatic hydrocarbon, with additional functional groups such as hydroxyl and carboxylic acid groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in organic solvents such as methanol, ethanol, and DMSO .

Scientific Research Applications

Metabolomics Research

This compound finds application in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites and their concentrations directly reflect the underlying biochemical activity and state of cells/tissues .

Vitamins, Nutraceuticals, and Natural Products Research

The compound is also used in the research of vitamins, nutraceuticals, and natural products . This involves studying the effects of these substances on health, wellness, and chronic disease, with the aim of improving human health .

Compound Screening Libraries

“10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid” is used in compound screening libraries . These libraries are collections of stored chemicals that are used in the high-throughput screening of a drug target .

Phytochemical Research

This compound is a natural product derived from plant sources and finds application in phytochemical research . Phytochemicals are chemical compounds produced by plants, and this research involves studying these compounds and their effects on human health .

Biochemical Research

The compound is also used in biochemical research . This involves studying the chemical substances and processes that occur within living organisms .

Source for Other Compounds

This compound could potentially be used as a source or precursor for other compounds in various chemical reactions .

properties

IUPAC Name

10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCDRGPRSOAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14109777

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Reactant of Route 2
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Reactant of Route 3
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Reactant of Route 5
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Reactant of Route 6
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

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